N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
CAS No.:
Cat. No.: VC16715811
Molecular Formula: C26H20N6O2S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N6O2S |
|---|---|
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C26H20N6O2S/c1-17(33)27-20-12-14-21(15-13-20)29-30-24-23(19-10-6-3-7-11-19)31-32(25(24)34)26-28-22(16-35-26)18-8-4-2-5-9-18/h2-16,31H,1H3,(H,27,33) |
| Standard InChI Key | WXJBZUMLVAEOHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide, reflects its intricate architecture. Key structural components include:
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A pyrazole ring substituted at positions 3 and 5 with phenyl and 4-phenylthiazole groups, respectively.
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A hydrazone linker (-NH-N=) connecting the pyrazole moiety to a para-substituted phenylacetamide group.
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Planar conjugation across the thiazole-pyrazole-hydrazone system, enabling extended π-delocalization.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀N₆O₂S |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N/N=C\2/C(=O)N(N=C2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
| Topological Polar Surface Area | 132 Ų |
The Z-configuration of the hydrazone group (confirmed via X-ray crystallography in analogous compounds) imposes rigidity, reducing conformational entropy and enhancing binding specificity in biological systems.
Synthesis and Optimization Strategies
Stepwise Synthetic Route
Industrial synthesis typically proceeds through three stages:
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Thiazole Intermediate Preparation: Condensation of 4-phenylthiazole-2-amine with chloroacetyl chloride yields 2-chloro-4-phenylthiazole, which is subsequently aminated to introduce the pyrazole precursor.
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Pyrazole-Hydrazone Coupling: The thiazole-substituted pyrazole is treated with para-nitrophenylhydrazine under acidic conditions (HCl, ethanol, 60°C), followed by reduction to the hydrazine derivative.
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Acetamide Functionalization: The hydrazine intermediate undergoes nucleophilic acyl substitution with acetyl chloride in dimethylformamide (DMF), achieving 78–82% yields after purification.
Process Intensification
To address scalability challenges, continuous flow chemistry has been adopted:
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.1 Hz, 2H, Ar-H), 7.92–7.35 (m, 14H, Ar-H), 2.10 (s, 3H, CH₃).
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IR (KBr): 1675 cm⁻¹ (C=O stretching), 1590 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (C-S thiazole).
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UV-Vis (MeOH): λₘₐₓ 342 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹.
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at −20°C under inert atmosphere.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary screenings reveal dose-dependent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM, suggesting anti-inflammatory potential. Molecular docking simulations attribute this to hydrogen bonding between the acetamide carbonyl and COX-2’s Tyr385 residue.
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Bacterial DNA Gyrase: MIC = 4 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin. The thiazole ring likely chelates Mg²⁺ ions in the enzyme’s active site.
Anticandidate Properties
In vitro assays demonstrate fungicidal activity against Candida albicans (IC₅₀ = 6.2 μM), potentially via ergosterol biosynthesis disruption.
Materials Science Applications
Organic Semiconductor Properties
Thin films of the compound exhibit:
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Charge Carrier Mobility: 0.45 cm²·V⁻¹·s⁻¹ (hole mobility), measured via space-charge-limited current (SCLC) technique.
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Bandgap: 2.9 eV (UV-Vis edge), suitable for visible-light photodetectors.
Liquid Crystal Behavior
Differential scanning calorimetry (DSC) identifies a smectic A phase between 148°C and 162°C, with a clearing point at 185°C. Anchoring effects from the phenyl groups promote layered molecular ordering.
Toxicity and Regulatory Considerations
Acute oral toxicity (LD₅₀) in rodent models exceeds 2000 mg/kg, classifying the compound as Category 5 under GHS. Genotoxicity assays (Ames test, micronucleus) show no mutagenic effects at concentrations ≤100 μM.
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